

The Rise and Discontinuation of Orteronel (TAK-700): A Technical History

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An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Orteronel (TAK-700) is a non-steroidal, selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. Developed by Takeda Pharmaceuticals in collaboration with Millennium Pharmaceuticals, Orteronel was investigated as a novel hormonal therapy for the treatment of castration-resistant prostate cancer (CRPC).[1] Its mechanism of action, characterized by a greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, aimed to suppress androgen production with a potentially more favorable side-effect profile compared to less selective inhibitors.[2] Despite demonstrating anti-tumor activity in preclinical and early-phase clinical trials, Orteronel's development was voluntarily terminated after Phase III studies failed to show a significant improvement in overall survival in patients with metastatic CRPC.[3] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of Orteronel.

Discovery and Rationale

The discovery of **Orteronel** was rooted in the understanding that despite androgen deprivation therapy (ADT), CRPC remains dependent on androgen receptor (AR) signaling, often fueled by intratumoral and adrenal androgen synthesis.[4] The enzyme CYP17A1 is a key player in this process, catalyzing two crucial reactions in the androgen biosynthesis pathway.[1] A novel naphthylmethylimidazole derivative was identified as a potent 17,20-lyase inhibitor, and through



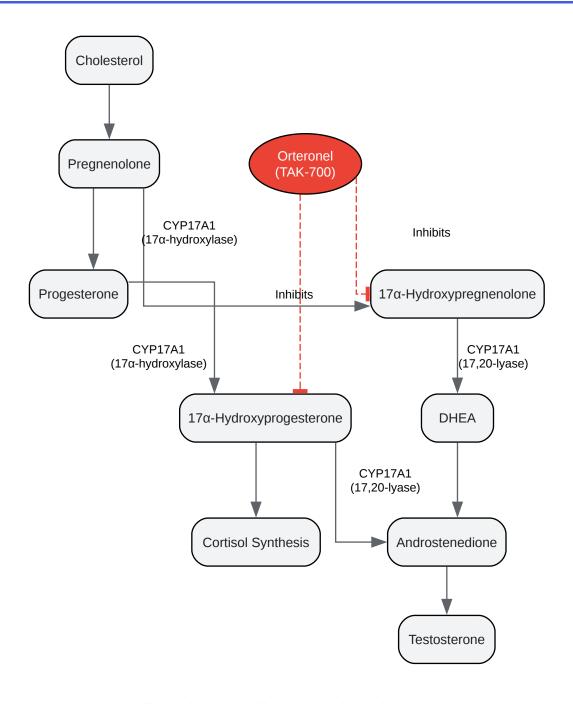
structure-activity relationship studies, **Orteronel** was synthesized and selected as a clinical candidate due to its high potency and selectivity.[5] The rationale was to create a more selective inhibitor of 17,20-lyase over 17α -hydroxylase, which would theoretically reduce the impact on cortisol synthesis and potentially mitigate the mineralocorticoid-related side effects seen with other CYP17A1 inhibitors, thereby reducing the need for concomitant corticosteroid administration.[6]

Mechanism of Action

Orteronel is a reversible, non-steroidal inhibitor of CYP17A1.[7] This enzyme is pivotal in the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1] By inhibiting CYP17A1, **Orteronel** effectively decreases the circulating levels of androgens.[1]

A key feature of **Orteronel** is its greater selectivity for the 17,20-lyase activity of CYP17A1 compared to its 17α -hydroxylase activity.[2] Preclinical studies demonstrated that **Orteronel** was 5.4 times more potent at inhibiting human 17,20-lyase activity versus 17α -hydroxylase activity in a cell-free enzyme assay.[2] In human adrenal tumor cells, **Orteronel**'s inhibition of DHEA production was 27-fold more potent than its suppression of cortisol.[2]





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Figure 1: Orteronel's Mechanism of Action in the Androgen Biosynthesis Pathway.

Preclinical and Clinical Development Preclinical Studies

Preclinical investigations demonstrated **Orteronel**'s potent and selective inhibition of CYP17A1. In vitro studies established its inhibitory concentrations, and in vivo studies in animal



models, such as cynomolgus monkeys, confirmed its ability to reduce serum testosterone and DHEA levels.[5]

Table 1: Preclinical Inhibitory Activity of **Orteronel**

Assay Type	Target	Species	IC50	Reference(s)
Cell-free enzyme assay	17,20-lyase	Human	38 nM	[8]
Cell-free enzyme assay	17,20-lyase	Rat	54 nM	[8]
Microsomal assay	17,20-lyase	Human	19 nM	[8]
Cell-based assay (H295R)	DHEA production	Human	37 nM	[8]
Cell-based assay	ACTH-stimulated DHEA production	Monkey	110 nM	[8]
Cell-based assay	ACTH-stimulated Androstenedione production	Monkey	130 nM	[8]

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in rats and monkeys indicated that **Orteronel** has high oral bioavailability.[2][9] The primary route of excretion was found to be renal, with a significant portion of the drug excreted unchanged in the urine, suggesting a role for urinary tubular secretion.[9][10]

Clinical Trials

Orteronel underwent a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with CRPC.

Early phase studies established the safety and tolerability of **Orteronel**, with fatigue, nausea, and constipation being the most common adverse events.[2][11] These studies also

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demonstrated promising anti-tumor activity, with significant reductions in prostate-specific antigen (PSA) levels and suppression of serum testosterone and DHEA.[2][11] Doses ranging from 200 to 600 mg twice daily were investigated.[2]

Several Phase III trials were conducted to definitively assess the efficacy of **Orteronel**.

- ELM-PC 5 (NCT01193244): This trial evaluated **Orteronel** plus prednisone versus placebo plus prednisone in patients with mCRPC who had previously received docetaxel-based chemotherapy.[2][12] The study was unblinded early after an interim analysis showed it was unlikely to meet its primary endpoint of improved overall survival (OS).[2] While there was a statistically significant improvement in radiographic progression-free survival (rPFS), the primary endpoint of OS was not met.[2]
- ELM-PC 4: This study assessed **Orteronel** plus prednisone in chemotherapy-naïve patients with mCRPC. Similar to ELM-PC 5, it demonstrated an improvement in rPFS but failed to show a statistically significant benefit in OS.[3]
- SWOG-1216: This trial investigated the addition of Orteronel to androgen deprivation therapy (ADT) in men with newly diagnosed metastatic hormone-sensitive prostate cancer.
 [13] Again, while progression-free survival was significantly improved, the primary endpoint of overall survival was not met.[13]

Table 2: Key Phase III Clinical Trial Results for Orteronel



Trial	Patient Populatio n	Treatmen t Arms	Primary Endpoint	Median OS (Orterone I vs. Control)	Median rPFS (Orterone I vs. Control)	Referenc e(s)
ELM-PC 5	mCRPC, post- docetaxel	Orteronel + Prednisone vs. Placebo + Prednisone	Overall Survival	17.0 vs. 15.2 months (HR: 0.886; p=0.1898)	8.3 vs. 5.7 months (HR: 0.76; p=0.00038)	[2]
ELM-PC 4	mCRPC, chemother apy-naïve	Orteronel + Prednisone vs. Placebo + Prednisone	Overall Survival & rPFS	Not statistically significant	Statistically significant improveme nt	[3]
SWOG- 1216	Metastatic, hormone- sensitive prostate cancer	ADT + Orteronel vs. ADT + Bicalutami de	Overall Survival	81.1 vs. 70.2 months (HR: 0.86; p=0.040)	47.6 vs. 23.0 months (HR: 0.58; p<0.0001)	[13]

Experimental Protocols

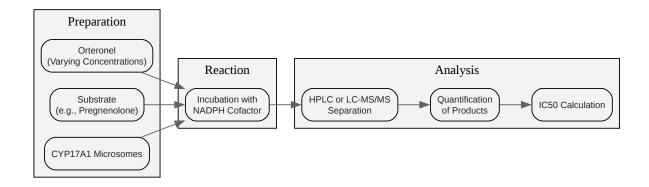
Detailed, step-by-step experimental protocols for the studies on **Orteronel** are not fully available in the public domain. However, based on the methods sections of the published literature, the following outlines the key experimental approaches used.

CYP17A1 Inhibition Assays

- Objective: To determine the in vitro inhibitory potency of **Orteronel** on the 17,20-lyase and 17α -hydroxylase activities of CYP17A1.
- Methodology:



- Enzyme Source: Microsomes from cells engineered to express human or rat CYP17A1 were typically used.
- Substrates: Radiolabeled or non-radiolabeled pregnenolone or progesterone were used as substrates for the 17α-hydroxylase and 17,20-lyase reactions.
- Incubation: The enzyme, substrate, and varying concentrations of Orteronel were incubated in a buffered solution containing necessary cofactors such as NADPH.
- Analysis: The reaction products were separated and quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The concentration of Orteronel that inhibited 50% of the enzyme activity
 (IC50) was calculated.



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Figure 2: General Workflow for CYP17A1 Inhibition Assay.

Human Adrenal (H295R) Cell-Based Assays

- Objective: To assess the effect of Orteronel on steroid hormone production in a cellular context that mimics adrenal steroidogenesis.
- Methodology:



- Cell Culture: Human H295R adrenocortical carcinoma cells were cultured in appropriate media.
- Treatment: Cells were treated with varying concentrations of Orteronel. In some experiments, steroidogenesis was stimulated with agents like forskolin.
- Sample Collection: After a defined incubation period (e.g., 24 or 48 hours), the cell culture medium was collected.
- Hormone Quantification: The concentrations of various steroid hormones (e.g., DHEA, cortisol, testosterone) in the medium were measured using LC-MS/MS or enzyme-linked immunosorbent assays (ELISAs).
- Data Analysis: The dose-dependent effects of **Orteronel** on the production of each hormone were determined.

In Vivo Pharmacokinetic Studies in Animals

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Orteronel in animal models.
- Methodology:
 - Animal Model: Typically, rats or non-human primates like cynomolgus monkeys were used.
 - Dosing: A single oral or intravenous dose of **Orteronel**, sometimes radiolabeled (e.g., with ¹⁴C), was administered.
 - Sample Collection: Blood, urine, and feces were collected at various time points postdosing.
 - Analysis: The concentrations of **Orteronel** and its metabolites in the collected samples were quantified using LC-MS/MS. For radiolabeled studies, total radioactivity was also measured.
 - Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life were calculated.



Reasons for Discontinuation and Future Perspectives

The development of **Orteronel** was ultimately halted because the Phase III clinical trials, while demonstrating an effect on delaying disease progression (rPFS), did not translate into a statistically significant overall survival benefit for patients with mCRPC.[3] This lack of OS benefit, in the context of other available therapies for CRPC, led Takeda to discontinue its development for this indication.[3]

The story of **Orteronel** underscores a critical challenge in oncology drug development: the translation of promising preclinical activity and surrogate endpoint improvements in clinical trials to a definitive overall survival benefit. While the selective inhibition of 17,20-lyase was a sound scientific rationale, the clinical outcomes suggest that this specific mechanism may not be sufficient to overcome the complex resistance mechanisms in advanced prostate cancer. These resistance mechanisms can include androgen receptor mutations or amplification, and the activation of alternative signaling pathways.

The comprehensive data generated during the development of **Orteronel**, however, remains a valuable resource for the scientific community. It provides important insights into the role of the androgen biosynthesis pathway in prostate cancer and informs the ongoing development of novel hormonal therapies. The pursuit of more selective and potent inhibitors of androgen synthesis continues, with the lessons learned from **Orteronel** guiding future research in the field.

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